Ertapenem is a β-lactam antibiotic belonging to the carbapenem subclass. [] It is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. [] Ertapenem is often utilized in research settings to study bacterial resistance mechanisms, investigate the impact of antibiotics on microbial communities, and develop novel drug delivery systems. [, , ]
Ertapenem was developed by Merck & Co. and was first approved for medical use in 2001 under the brand name Invanz. It is synthesized from various chemical precursors and has been the subject of extensive research regarding its pharmacological properties and applications in clinical settings.
Ertapenem is classified as a carbapenem antibiotic, which is characterized by its broad-spectrum activity against a wide range of microorganisms. It is particularly effective against anaerobic bacteria and has been used in the treatment of complicated intra-abdominal infections, skin and soft tissue infections, and community-acquired pneumonia.
The synthesis of Ertapenem involves multiple steps that utilize various chemical reactions to construct its complex molecular structure. The process typically begins with advanced intermediates derived from other carbapenems, such as Meropenem.
Ertapenem has a complex molecular structure characterized by a beta-lactam ring fused with a five-membered ring containing sulfur.
Ertapenem undergoes various chemical reactions that are critical for its synthesis and functionality.
Ertapenem exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis.
Ertapenem possesses several physical and chemical properties that influence its pharmacological behavior.
Ertapenem is utilized extensively in clinical settings due to its broad-spectrum activity.
Ertapenem exerts bactericidal activity by covalently binding to penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell walls. This binding disrupts cell wall synthesis, leading to osmotic instability and cell lysis.
In Escherichia coli, ertapenem exhibits strong affinity for PBPs 2 and 3 (primary targets) and moderate affinity for PBPs 1a, 1b, 4, and 5. PBP 2 inhibition causes spherical cell morphology, while PBP 3 inhibition induces filamentation [1] [10]. Compared to other carbapenems, ertapenem’s binding to PBP 1a/1b is less efficient in intact cells due to permeability barriers [2]. In Klebsiella pneumoniae, PBP binding follows a similar hierarchy but with reduced overall occupancy attributed to outer membrane impermeability [8] [10].
Table 1: PBP Affinity Profile of Ertapenem in Gram-Negative Bacteria
PBP Type | Biological Function | Affinity in E. coli | Affinity in K. pneumoniae |
---|---|---|---|
PBP 1a | Transglycosylase/transpeptidase | Moderate | Low-Moderate |
PBP 1b | Transglycosylase/transpeptidase | Moderate | Low-Moderate |
PBP 2 | Cell shape maintenance | High | High |
PBP 3 | Septation | High | High |
PBP 4 | Carboxypeptidase | Low | Low |
PBP 5 | Carboxypeptidase | Low | Low |
Ertapenem is highly stable against hydrolysis by class A ESBLs (e.g., SHV, TEM, CTX-M). MIC₉₀ values for ESBL-producing E. coli and K. pneumoniae range from 0.006–0.5 µg/mL and 0.006–2 µg/mL, respectively [3] [10]. Resistance rates are <1% in surveillance studies, making it a first-line agent for ESBL infections [3] [5]. This stability stems from:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7